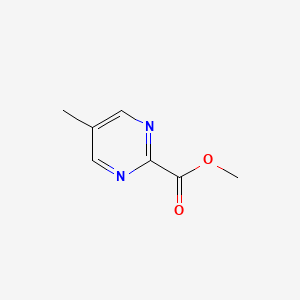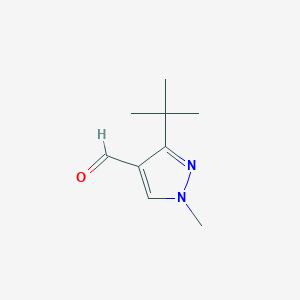
1-(2-(吡啶-2-基)乙基)-1H-1,3-苯并二氮杂-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine” is a compound with the CAS Number: 1038373-23-7 . It has a molecular weight of 238.29 . The compound is stored at room temperature and appears as a powder .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, a catalyst-free synthesis of N-pyridin-2-yl compounds utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the construction of novel heterocyclic compound libraries with potential biological activities .Molecular Structure Analysis
The molecular structure of this compound is complex. The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the search results.科学研究应用
化学合成
该化合物作为合成各种杂环化合物的多功能中间体。 由于其结构特征,它可以进行引入额外环或官能团的反应,从而产生具有潜在药理活性的多种衍生物 .
药理学研究
该化合物中存在的咪唑环是许多药物的核心结构。它表现出多种生物活性,包括抗菌、抗真菌和抗病毒特性。 研究人员正在探索其衍生物作为新的治疗剂 .
分析化学
作为试剂,1-(2-(吡啶-2-基)乙基)-1H-1,3-苯并二氮杂-2-胺由于其反应性胺基,可用于色谱技术或光谱法检测和定量各种化学物质 .
作用机制
Target of Action
Similar compounds, such as imidazole and pyridine derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, a class of compounds to which our compound of interest belongs, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
生化分析
Biochemical Properties
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. This compound’s interaction with proteins can lead to conformational changes, affecting their activity and stability. Additionally, 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine may interact with nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in cellular responses. This compound has been shown to affect gene expression, potentially upregulating or downregulating specific genes. Moreover, it impacts cellular metabolism by interacting with metabolic enzymes and pathways, thereby altering the metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes, affecting the activity and stability of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic health .
Transport and Distribution
Within cells and tissues, 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy. Studies have shown that the compound’s activity can vary depending on its subcellular distribution .
属性
IUPAC Name |
1-(2-pyridin-2-ylethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-14-17-12-6-1-2-7-13(12)18(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYMKQDIPKRIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=CC=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)












